molecular formula C16H20N2O3 B1486148 Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate CAS No. 2204054-34-0

Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate

Cat. No.: B1486148
CAS No.: 2204054-34-0
M. Wt: 288.34 g/mol
InChI Key: AEIQIDJIDDKKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[3,4-c]pyrrole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors. The process requires careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques, such as chromatography, may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: Its potential as a drug precursor makes it valuable in pharmaceutical research, particularly in the development of new therapeutic agents.

  • Industry: The compound's unique properties may be harnessed in material science for the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate exerts its effects depends on its molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate

  • Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate

Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 5-benzyl-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-21-15(20)16-10-17-14(19)13(16)9-18(11-16)8-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIQIDJIDDKKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CNC(=O)C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate
Reactant of Route 2
Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate
Reactant of Route 3
Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate
Reactant of Route 4
Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate
Reactant of Route 5
Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate
Reactant of Route 6
Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.